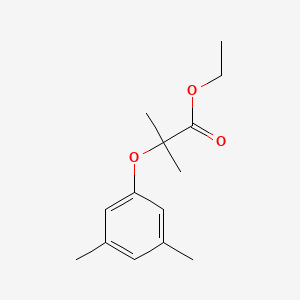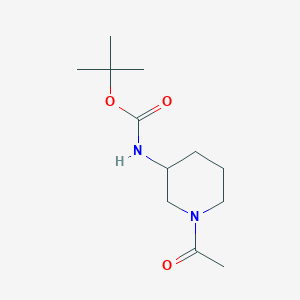![molecular formula C16H15ClINOS B6103445 2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide](/img/structure/B6103445.png)
2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxy-2-arylacetamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide involves the inhibition of HDAC enzymes, which leads to the re-expression of tumor suppressor genes and the inhibition of oncogenic pathways. It also leads to the acetylation of non-histone proteins, including transcription factors, which can alter gene expression and cellular processes. In addition, this compound has been shown to inhibit the activity of the enzyme sphingosine kinase 1 (SphK1), which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease and cell type being studied. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis (the formation of new blood vessels). In neurological disorders, it has been shown to improve cognitive function, reduce neuroinflammation, and protect dopaminergic neurons from neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide is its broad-spectrum activity against various cancer cell lines and its potential therapeutic applications in neurological disorders. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide. One area of research is the development of more potent and selective HDAC inhibitors with fewer side effects. Another area is the investigation of the combination of this compound with other anticancer agents, including chemotherapy and radiation therapy. In addition, the potential therapeutic applications of this compound in other diseases, including inflammatory diseases and viral infections, should be explored. Finally, the development of novel delivery systems, including nanoparticles and liposomes, may improve the efficacy and safety of this compound in preclinical and clinical studies.
Métodos De Síntesis
2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide can be synthesized through a multistep process involving the reaction of 4-chlorothiophenol with 2-ethyl-4-iodoaniline, followed by the reaction with chloroacetyl chloride and hydroxylamine hydrochloride. The final product is obtained through the reaction with sodium hydroxide and acetic acid. The purity of the compound can be determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR).
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Inhibiting HDACs can lead to the re-expression of tumor suppressor genes and the inhibition of oncogenic pathways.
In addition to cancer, this compound has also been studied for its potential therapeutic applications in neurological disorders, including Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from neurotoxicity in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-ethyl-4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINOS/c1-2-11-9-13(18)5-8-15(11)19-16(20)10-21-14-6-3-12(17)4-7-14/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHQSSUTYSSXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(methylsulfonyl)-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B6103364.png)

![(2E)-3-(2-furyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acrylamide](/img/structure/B6103378.png)
![6-butyl 8-ethyl 5-amino-7-(2,4-dichlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6103386.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide](/img/structure/B6103394.png)
![7-ethyl-8-methyl-3-[2-(4-morpholinyl)ethyl]-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6103398.png)
![ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6103403.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B6103414.png)
![(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone](/img/structure/B6103422.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B6103424.png)
![6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6103430.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6103435.png)
